molecular formula C12H13F3N2O B11856827 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

Katalognummer: B11856827
Molekulargewicht: 258.24 g/mol
InChI-Schlüssel: YHPYNBOYWGJINZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Analyse Chemischer Reaktionen

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anticancer, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be compared with other similar compounds such as 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine and 3,3,3-Trifluoro-1-propanamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the indole moiety in this compound makes it unique and contributes to its diverse biological activities.

Eigenschaften

Molekularformel

C12H13F3N2O

Molekulargewicht

258.24 g/mol

IUPAC-Name

3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3

InChI-Schlüssel

YHPYNBOYWGJINZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.